1-(3-Bromo-4-methylphenyl)pyrrolidine physical and chemical properties
1-(3-Bromo-4-methylphenyl)pyrrolidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(3-Bromo-4-methylphenyl)pyrrolidine is a substituted aromatic pyrrolidine that holds potential as a building block in medicinal chemistry and materials science. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural alkaloids, valued for its ability to introduce three-dimensional complexity into molecular structures, which can enhance binding affinity and optimize pharmacokinetic profiles.[1][2] The presence of a bromo-methylphenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate for creating diverse chemical libraries. This guide provides a comprehensive overview of the known physical and chemical properties of 1-(3-Bromo-4-methylphenyl)pyrrolidine, along with expert insights into its synthesis, potential applications, and safe handling, based on established chemical principles and data from analogous structures.
Nomenclature and Structural Information
| Identifier | Value |
| IUPAC Name | 1-(3-Bromo-4-methylphenyl)pyrrolidine |
| CAS Number | 1215917-98-8[3] |
| Molecular Formula | C₁₁H₁₄BrN[3] |
| Molecular Weight | 240.14 g/mol [3] |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CCCC2)Br |
| InChI Key | VRBCUALUTWWUER-UHFFFAOYSA-N[3] |
Physical and Chemical Properties
| Property | Value | Source/Justification |
| Appearance | Solid | [3] |
| Color | White to off-white or pale yellow | Typical for solid aromatic amines. |
| Melting Point | Not reported | Estimated to be in the range of 50-100 °C, typical for a solid of this molecular weight and structure. |
| Boiling Point | 337.9 ± 35.0 °C (Predicted) | Predicted value from chemical property databases. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | The aromatic and pyrrolidine rings suggest good solubility in organic solvents, while the overall nonpolar character predicts low aqueous solubility. |
| pKa (of conjugate acid) | ~5-7 | Estimated based on the electron-withdrawing effect of the bromo-phenyl group reducing the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (pKa ~11.3). |
Synthesis and Reaction Pathways
While a specific, peer-reviewed synthesis protocol for 1-(3-Bromo-4-methylphenyl)pyrrolidine is not widely published, a plausible and efficient synthetic route can be proposed based on established organometallic cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for this purpose.
Proposed Synthesis Workflow: Buchwald-Hartwig Amination
The synthesis would likely proceed via the palladium-catalyzed coupling of 3-bromo-4-methylaniline with a suitable pyrrolidine precursor or, more directly, the coupling of a dibrominated aromatic precursor with pyrrolidine. A more common and reliable approach would be the coupling of 1-bromo-2-methyl-5-iodobenzene with pyrrolidine, where the iodine is more reactive towards palladium insertion. However, a more direct and feasible route involves the coupling of 3,4-dibromotoluene with pyrrolidine, with careful control of reaction conditions to favor mono-amination.
A logical synthetic pathway is outlined below:
Caption: Proposed synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine.
Experimental Protocol (Hypothetical)
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Reactant Preparation: To a solution of 3-bromo-4-methylaniline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).
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Reaction Initiation: Add 1,4-dibromobutane (1.1 eq) to the mixture.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-Bromo-4-methylphenyl)pyrrolidine.
Spectral Data (Predicted)
No experimental spectra are publicly available for this compound. However, characteristic signals can be predicted based on its structure.
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¹H NMR:
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Aromatic Protons: Expect signals in the aromatic region (~6.5-7.5 ppm). The proton between the bromo and pyrrolidino groups would likely appear as a singlet or a narrowly split doublet. The other two aromatic protons would appear as doublets.
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Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine ring protons. The protons adjacent to the nitrogen (N-CH₂) would be shifted downfield (~3.2-3.6 ppm) compared to the other two protons (C-CH₂), which would likely appear around 1.9-2.2 ppm.
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Methyl Protons: A singlet corresponding to the methyl group (Ar-CH₃) would be expected around 2.3-2.5 ppm.
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¹³C NMR:
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Aromatic Carbons: Six signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the bromine and the carbon attached to the nitrogen would be key diagnostic signals.
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Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the carbons adjacent to the nitrogen appearing further downfield (~45-55 ppm) than the other two carbons (~25-30 ppm).
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Methyl Carbon: A signal for the methyl carbon should appear in the upfield region (~20-25 ppm).
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Mass Spectrometry (EI): The molecular ion peak would be expected at m/z 240 and 242 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the pyrrolidine ring or parts of it.
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Infrared (IR) Spectroscopy:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C-N stretching: ~1100-1300 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-Br stretching: ~500-600 cm⁻¹
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Potential Applications in Drug Discovery and Development
The structural motifs within 1-(3-Bromo-4-methylphenyl)pyrrolidine suggest its utility as a scaffold in medicinal chemistry.
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Fragment-Based Drug Design: This compound can serve as a fragment for screening against various biological targets. The pyrrolidine moiety is a known pharmacophore in many centrally active agents.
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Scaffold for Library Synthesis: The bromine atom provides a reactive site for further functionalization via cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
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Bioisosteric Replacement: The 3-bromo-4-methylphenyl group can be used as a bioisostere for other substituted phenyl rings in known active compounds to modulate their properties, such as potency, selectivity, or metabolic stability.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(3-Bromo-4-methylphenyl)pyrrolidine. Therefore, it should be handled with the caution appropriate for a novel chemical entity of its class. The safety precautions for the parent compound, pyrrolidine, which is a highly flammable, corrosive, and toxic liquid, are likely not directly applicable to this solid derivative.[4] However, general precautions for handling halogenated aromatic amines should be followed.
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention in all cases of exposure.
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Conclusion
1-(3-Bromo-4-methylphenyl)pyrrolidine is a chemical intermediate with significant potential for use in research and development, particularly in the synthesis of novel compounds for drug discovery. While detailed experimental data is currently sparse, its structural features suggest a range of chemical possibilities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and necessary safety precautions to enable its effective and safe use in a research setting. Further experimental characterization of this compound is warranted to fully explore its potential.
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